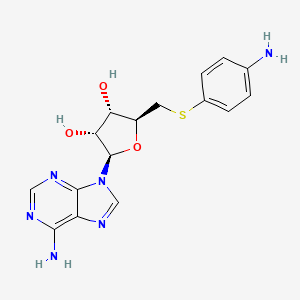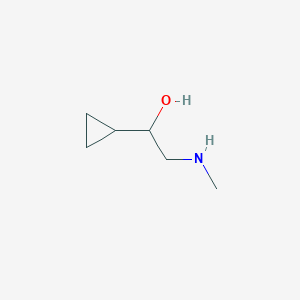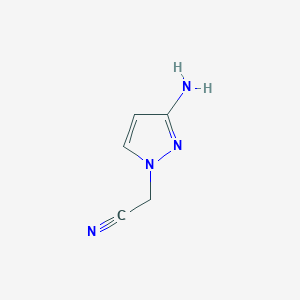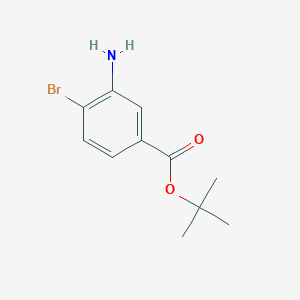
2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol
Vue d'ensemble
Description
“2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol” is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.24 .
Molecular Structure Analysis
The InChI code for “2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol” is1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 . This code provides a standardized way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid or liquid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthetic Chemistry and Drug Development
Research on compounds structurally similar to "2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol" often focuses on their synthesis and potential as pharmacological agents. For example, the study of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) showcases the compound's synthesis and characterization through various analytical techniques, highlighting the importance of such compounds in the development of new drugs and materials (J. Power et al., 2015). This indicates a broader interest in amino-phenyl-ethanol derivatives for their unique chemical properties and potential applications.
Material Science and Luminescence Sensing
The luminescence properties of certain derivatives, such as those related to "2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol," have been utilized in material science. For instance, the synthesis of Schiff bases from related compounds and their application as sensors for metal ions demonstrate the utility of these substances in creating sensitive and selective luminescent sensors for environmental and analytical applications (P. P. Soufeena & K. Aravindakshan, 2019).
Enzyme Inhibition and Biochemical Applications
Compounds structurally related to "2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol" have been investigated for their enzyme inhibitory activities. Such studies are crucial for the development of new therapeutic agents and for understanding biological processes at the molecular level. Research on pyrazole-based heterocyclic compounds, for example, reveals their potential in inhibiting hyperactive enzymes, which could lead to the development of new drugs for various diseases (Tariq Harit et al., 2012).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The associated hazard statements are H315 and H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 . These statements provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
2-amino-1-(3,5-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOLMCVMBQOBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CN)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)



